

JNJ-17029259 toxicity assessment in animal studies

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Compound of Interest

Compound Name: JNJ 17029259

Cat. No.: B1672997

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Technical Support Center: JNJ-17029259

This technical support center provides researchers, scientists, and drug development professionals with information regarding the toxicity assessment of JNJ-17029259 in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues that may be encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for JNJ-17029259?

JNJ-17029259 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase.^[1] By targeting VEGFR-2, it blocks the VEGF-stimulated signal transduction pathway, which is crucial for angiogenesis, the formation of new blood vessels.^[1] This inhibition ultimately interferes with processes like endothelial cell proliferation and migration.^[1]

Q2: Are there any known in vivo toxicities of JNJ-17029259 from animal studies?

Direct, comprehensive animal toxicity studies for JNJ-17029259 are not extensively publicly available. However, a study using a chick embryo model demonstrated that JNJ-17029259 significantly inhibited the normal development of the eye in a dose-dependent manner.^[1] This effect is likely due to its anti-angiogenic properties, as blood vessel formation is critical for ocular development.^[1]

Q3: What potential off-target effects should I be aware of when using JNJ-17029259?

While primarily a VEGFR-2 inhibitor, researchers should consider the possibility of off-target effects on other tyrosine kinases, as is common with many kinase inhibitors. Characterizing the selectivity profile of JNJ-17029259 against a panel of related kinases is recommended to understand any potential confounding effects in experimental results.

Q4: How can I monitor for potential anti-angiogenic-related toxicities in my animal model?

When using JNJ-17029259 in animal models, it is crucial to monitor for adverse effects related to the inhibition of angiogenesis. Key parameters to observe include:

- Wound healing: Assess the rate and quality of wound closure.
- Cardiovascular effects: Monitor blood pressure and look for signs of hypertension.
- Renal function: Check for proteinuria (excess protein in the urine).
- Embryo-fetal development: In relevant studies, assess for teratogenicity and effects on fetal growth, given the findings in the chick embryo model.^[1]

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Reduced efficacy in tumor xenograft model	- Inadequate dosing or bioavailability- Tumor resistance mechanisms- Poor vascularization of the tumor	- Perform pharmacokinetic studies to ensure adequate drug exposure.- Analyze tumor tissue for expression of VEGFR-2 and downstream signaling molecules.- Consider combination therapy with cytotoxic agents.
Unexpected animal mortality	- On-target toxicity related to systemic inhibition of angiogenesis- Off-target toxicity	- Perform a dose-ranging study to determine the maximum tolerated dose (MTD).- Conduct comprehensive pathological and histological examinations to identify the cause of death.
Inconsistent results between experiments	- Variability in animal model- Inconsistent compound formulation or administration	- Ensure the use of a well-characterized and standardized animal model.- Standardize the formulation and administration protocol for JNJ-17029259.

Quantitative Data Summary

Published quantitative toxicity data for JNJ-17029259 in conventional animal models is limited. The primary reported finding is from a chick embryo model.

Animal Model	Endpoint	Observation	Reference
Chick Embryo	Ocular Development	Dose-responsive inhibition of normal eye development	[1]

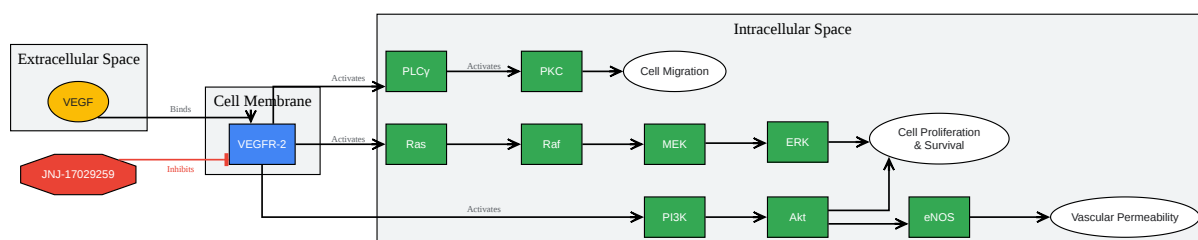
Experimental Protocols

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis Inhibition

This assay is a common in vivo method to assess the anti-angiogenic potential of a compound.

- **Egg Incubation:** Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
- **Windowing:** On embryonic day 3-4, a small window is made in the eggshell to expose the CAM.
- **Compound Application:** A sterile filter paper disc or a carrier vehicle containing JNJ-17029259 at various concentrations is placed on the CAM. A control group with the vehicle alone is also included.
- **Incubation and Observation:** The eggs are re-incubated for 48-72 hours. The area around the application is then observed under a stereomicroscope to assess the inhibition of blood vessel growth.
- **Quantification:** The degree of angiogenesis inhibition can be quantified by measuring the length and number of blood vessel branches in the treated area compared to the control.

Visualizations



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Caption: VEGFR-2 signaling pathway and the inhibitory action of JNJ-17029259.

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References

- 1. researchgate.net [researchgate.net]
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